4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
Description
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C12H12F3N3OS and a molecular weight of 303.31 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Properties
IUPAC Name |
4-ethyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3OS/c1-2-18-10(16-17-11(18)20)7-19-9-5-3-4-8(6-9)12(13,14)15/h3-6H,2,7H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBLPJHOJSRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethyl-4H-1,2,4-triazole-3-thiol with 3-(trifluoromethyl)phenoxy)methyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the ethyl and trifluoromethyl groups.
5-(trifluoromethyl)-1,2,4-triazole: Contains the trifluoromethyl group but lacks the phenoxy and ethyl groups.
Uniqueness
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethyl group provides additional steric bulk, influencing its reactivity and binding affinity .
Biological Activity
The compound 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula :
- Molecular Weight :
Structural Characteristics
The compound features a triazole ring substituted with an ethyl group and a trifluoromethylphenoxy moiety. The thiol group at position 3 of the triazole enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In one study, triazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from to , indicating their potential as effective antimicrobial agents .
Antifungal Properties
The antifungal efficacy of triazole compounds is well-documented. The target compound has been evaluated for its ability to inhibit fungal growth, particularly against species such as:
- Candida albicans
- Aspergillus flavus
In comparative studies, certain triazole derivatives showed superior antifungal activity compared to traditional antifungal agents like fluconazole .
Anticancer Activity
Emerging research suggests that 1,2,4-triazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Preliminary studies have indicated that the compound may induce apoptosis in cancer cells through various pathways.
Structure-Activity Relationships (SAR)
The biological activity of triazole compounds is highly dependent on their structural characteristics. Key findings include:
- Electron-withdrawing groups (like trifluoromethyl) enhance antibacterial activity.
- The presence of alkyl chains can influence potency; longer chains may reduce efficacy.
- Substituents on the phenyl ring significantly affect the interaction with biological targets .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial effects of several triazole derivatives, including our target compound. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant strains of bacteria compared to standard antibiotics .
Study 2: Antifungal Efficacy
In another investigation focusing on antifungal properties, researchers synthesized various triazole derivatives and tested their efficacy against clinical isolates of fungi. The target compound demonstrated significant inhibition rates, suggesting its potential as a new antifungal agent .
Q & A
Basic: What are the standard synthetic methodologies for preparing 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The synthesis typically involves sequential cyclization and functionalization steps:
Triazole Core Formation : React thiocarbohydrazide with an acylating agent (e.g., ethyl chloroacetate) under reflux in ethanol or methanol to form the 1,2,4-triazole ring .
Thiol Group Introduction : Treat the intermediate with phosphorus pentasulfide (P₂S₅) in dry dioxane to generate the thiol functionality .
Phenoxyalkyl Substitution : Use nucleophilic substitution to attach the 3-(trifluoromethyl)phenoxymethyl group via a brominated intermediate (e.g., 3-(trifluoromethyl)phenoxymethyl bromide) in a polar aprotic solvent like DMSO, catalyzed by K₂CO₃ .
Key Considerations : Solvent choice (e.g., ethanol vs. DMSO) impacts reaction kinetics, with DMSO favoring faster substitution .
Advanced: How can microwave-assisted synthesis improve yield and purity for this compound?
Methodological Answer:
Microwave irradiation reduces reaction times and enhances regioselectivity. For example:
- Step Optimization : Replace traditional reflux with microwave conditions (100–120°C, 300 W) for the cyclization step, reducing time from 6 hours to 30 minutes .
- Catalyst Efficiency : Use NaOH in isopropanol under microwave irradiation to achieve >85% yield in alkylation steps, compared to 60–70% with conventional heating .
Data Contradiction : While microwave synthesis improves yields for triazole-thiol derivatives, over-irradiation (>150°C) can degrade the thiol group, necessitating precise temperature control .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.8–4.2 ppm for -OCH₂-; δ 7.5–8.1 ppm for trifluoromethylphenyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 361.08 [M+H]⁺) and detects impurities .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis ensures stoichiometric accuracy (±0.3% tolerance) .
Advanced: How do structural modifications influence its antimicrobial activity?
Methodological Answer:
- Substitution Patterns : Replacing the trifluoromethyl group with electron-withdrawing groups (e.g., -NO₂) increases activity against Gram-negative bacteria (MIC: 2 µg/mL vs. 8 µg/mL for parent compound) .
- Thiol vs. Thione : Oxidation of the thiol (-SH) to thione (-S-) reduces potency due to decreased hydrogen-bonding capacity .
Data Contradiction : Some studies report enhanced antifungal activity with bulky substituents, while others observe steric hindrance limiting target binding .
Advanced: How can computational modeling resolve contradictory bioactivity data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., CYP51 in fungi). A ΔG < -8 kcal/mol correlates with MIC < 4 µg/mL .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area. For example, logP > 3.5 predicts improved membrane permeability but reduced solubility .
Validation : Cross-check computational predictions with in vitro assays to reconcile discrepancies (e.g., false positives from rigid docking) .
Basic: What solvents and catalysts optimize the alkylation step?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of the thiol group, achieving >90% conversion vs. 70% in ethanol .
- Catalyst Selection : K₂CO₃ outperforms NaHCO₃ in DMSO due to stronger base strength, minimizing side reactions (e.g., hydrolysis) .
Table 1 : Solvent-Catalyst Pairing Efficiency
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMSO | K₂CO₃ | 92 |
| Ethanol | NaHCO₃ | 68 |
| DMF | K₂CO₃ | 88 |
Advanced: How to troubleshoot low yields in the final substitution step?
Methodological Answer:
- Purity of Intermediates : Ensure the brominated phenoxymethyl precursor is >95% pure (by GC-MS) to avoid competing reactions .
- Moisture Sensitivity : Use anhydrous conditions (molecular sieves) to prevent hydrolysis of the thiol group .
- Alternative Reagents : Replace 3-(trifluoromethyl)phenoxymethyl bromide with the corresponding iodide to improve leaving-group efficiency .
Basic: What are the stability profiles under varying pH and temperature?
Methodological Answer:
- pH Stability : Stable in pH 5–7 (aqueous buffer, 25°C), but degrades rapidly at pH > 8 due to thiol oxidation .
- Thermal Stability : Decomposes above 150°C (TGA data), requiring storage at -20°C under nitrogen .
Advanced: What mechanistic insights explain its enzyme inhibition?
Methodological Answer:
- Covalent Binding : The thiol group forms a disulfide bond with cysteine residues in bacterial dihydrofolate reductase (DHFR), confirmed by X-ray crystallography .
- Kinetic Studies : Non-competitive inhibition (Ki = 0.8 µM) with NADPH cofactor, suggesting allosteric modulation .
Advanced: How to design derivatives for enhanced pharmacokinetics?
Methodological Answer:
- Prodrug Strategies : Synthesize acetylated thiol derivatives (e.g., 3-acetylthio) to improve oral bioavailability, with in vivo hydrolysis regenerating the active thiol .
- Lipophilicity Adjustment : Introduce PEGylated side chains to balance logP (target 2.5–3.0) for optimal blood-brain barrier penetration .
- Synthesis protocols:
- Analytical methods:
- Biological activity:
- Computational modeling:
- Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
